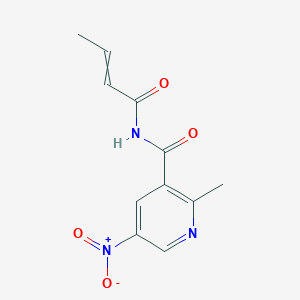
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a carboxamide group, and a but-2-enoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting nitro compound with but-2-enoyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Addition: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The but-2-enoyl group can also participate in covalent bonding with biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-6-nitropyridine-3-carboxamide
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of the nitro group at the 5-position and the but-2-enoyl group at the nitrogen atom of the carboxamide moiety provides distinct chemical properties compared to its isomers .
Propiedades
Número CAS |
59290-55-0 |
|---|---|
Fórmula molecular |
C11H11N3O4 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
N-but-2-enoyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O4/c1-3-4-10(15)13-11(16)9-5-8(14(17)18)6-12-7(9)2/h3-6H,1-2H3,(H,13,15,16) |
Clave InChI |
FFCJHQWRJRHIIZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


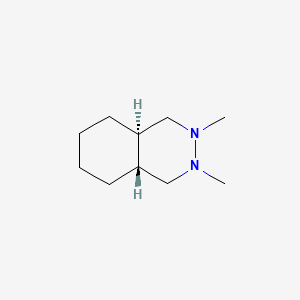
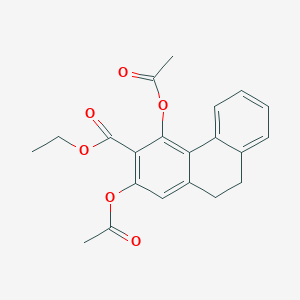
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
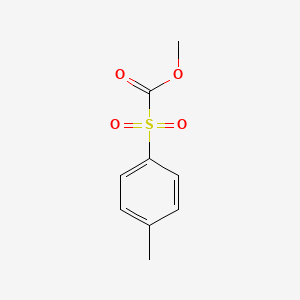
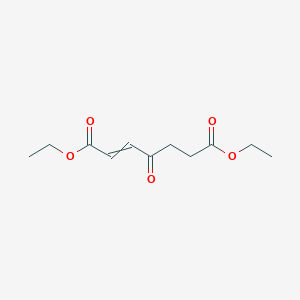
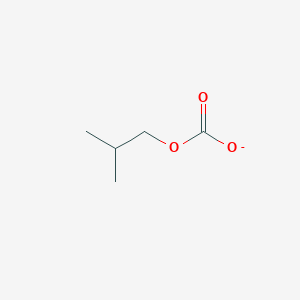
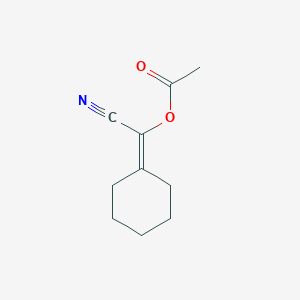


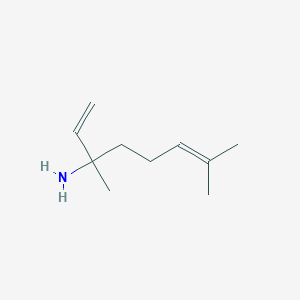
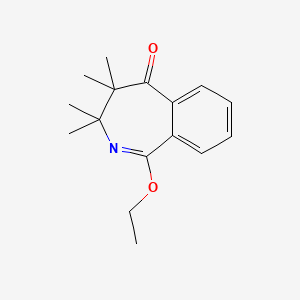
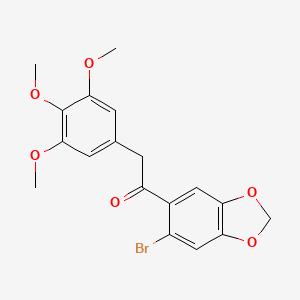
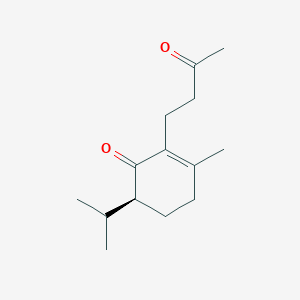
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
